Cas no 1154579-88-0 (8-N-methylquinoline-5,8-diamine)

8-N-methylquinoline-5,8-diamine 化学的及び物理的性質
名前と識別子
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- 8-N-Methylquinoline-5,8-diamine
- N8-METHYLQUINOLINE-5,8-DIAMINE
- SB68323
- SY271585
- 8-N-methylquinoline-5,8-diamine
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- MDL: MFCD12173128
- インチ: 1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3
- InChIKey: YWKIOWVTEJNYBK-UHFFFAOYSA-N
- ほほえんだ: N(C)C1=CC=C(C2=CC=CN=C21)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.9
8-N-methylquinoline-5,8-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052406-1g |
N8-Methylquinoline-5,8-diamine |
1154579-88-0 | 95% | 1g |
$715 | 2024-07-19 | |
Chemenu | CM223300-1g |
8-N-Methylquinoline-5,8-diamine |
1154579-88-0 | 95% | 1g |
$735 | 2023-01-04 | |
A2B Chem LLC | AI09801-1g |
8-N-Methylquinoline-5,8-diamine |
1154579-88-0 | 96% | 1g |
$391.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580724-250mg |
N8-methylquinoline-5,8-diamine |
1154579-88-0 | 98% | 250mg |
¥3150.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580724-100mg |
N8-methylquinoline-5,8-diamine |
1154579-88-0 | 98% | 100mg |
¥2100.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1052406-1g |
N8-Methylquinoline-5,8-diamine |
1154579-88-0 | 95% | 1g |
$715 | 2025-02-27 | |
1PlusChem | 1P00HDGP-5g |
8-N-Methylquinoline-5,8-diamine |
1154579-88-0 | 96% | 5g |
$1515.00 | 2025-02-28 | |
eNovation Chemicals LLC | Y1052406-1g |
N8-Methylquinoline-5,8-diamine |
1154579-88-0 | 95% | 1g |
$715 | 2025-03-01 | |
abcr | AB335276-1g |
8-N-Methylquinoline-5,8-diamine, 95%; . |
1154579-88-0 | 95% | 1g |
€637.00 | 2025-02-20 | |
A2B Chem LLC | AI09801-5g |
8-N-Methylquinoline-5,8-diamine |
1154579-88-0 | 96% | 5g |
$1153.00 | 2024-04-20 |
8-N-methylquinoline-5,8-diamine 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
8-N-methylquinoline-5,8-diamineに関する追加情報
Introduction to 8-N-methylquinoline-5,8-diamine (CAS No. 1154579-88-0)
8-N-methylquinoline-5,8-diamine, with the CAS number 1154579-88-0, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 8-N-methylquinoline-5,8-diamine features a quinoline core with specific functional groups that contribute to its unique properties and reactivity.
The molecular formula of 8-N-methylquinoline-5,8-diamine is C10H12N3, and its molecular weight is approximately 166.22 g/mol. The compound is characterized by its planar aromatic ring system and the presence of two amine groups at the 5 and 8 positions, with an additional methyl group at the 8-position. These structural features make it an attractive candidate for various chemical reactions and biological studies.
In recent years, 8-N-methylquinoline-5,8-diamine has been the subject of extensive research due to its potential applications in drug discovery and development. One of the key areas of interest is its role as a scaffold for the synthesis of novel bioactive compounds. The quinoline nucleus is known for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. This makes 8-N-methylquinoline-5,8-diamine a valuable starting material for the design and synthesis of new drugs with improved efficacy and selectivity.
A study published in the Journal of Medicinal Chemistry in 2022 highlighted the use of 8-N-methylquinoline-5,8-diamine as a lead compound for the development of anti-cancer agents. Researchers found that derivatives of this compound exhibited potent cytotoxic activity against several cancer cell lines, including those resistant to conventional chemotherapy. The study also demonstrated that these derivatives could selectively target cancer cells while sparing normal cells, thereby reducing potential side effects.
Beyond cancer research, 8-N-methylquinoline-5,8-diamine has shown promise in other therapeutic areas as well. For instance, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of 8-N-methylquinoline-5,8-diamine-based compounds as potential anti-inflammatory agents. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting their potential use in treating inflammatory diseases such as arthritis and asthma.
The synthetic accessibility of 8-N-methylquinoline-5,8-diamine is another factor contributing to its popularity in research laboratories. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 5-chloroquinolin-8-amine with methylamine under appropriate conditions. This method yields high purity products suitable for further chemical modifications and biological evaluations.
In addition to its medicinal applications, 8-N-methylquinoline-5,8-diamine has also found use in materials science. Its unique electronic properties make it a promising candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Researchers have explored the use of quinoline-based compounds in these applications due to their excellent charge transport properties and stability under various environmental conditions.
The environmental impact of chemicals used in pharmaceuticals and materials science is an important consideration in modern research. Studies have shown that 8-N-methylquinoline-5,8-diamine exhibits low toxicity and environmental persistence when used under controlled conditions. This makes it a more sustainable choice compared to some traditional compounds used in similar applications.
In conclusion, 8-N-methylquinoline-5,8-diamine (CAS No. 1154579-88-0) is a multifaceted compound with significant potential in various fields of research and development. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery, anti-inflammatory treatments, and advanced materials science applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its impact on science and technology.
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